molecular formula C17H25NO3 B2696396 Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate CAS No. 2248350-08-3

Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate

Cat. No.: B2696396
CAS No.: 2248350-08-3
M. Wt: 291.391
InChI Key: RFTRQNIFYHIYKX-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate is a chemical compound designed for use in medicinal chemistry and drug discovery research. It features a piperidine ring, a common structural motif in bioactive molecules, which is protected by a tert-butoxycarbonyl (Boc) group. The Boc protecting group is a standard tool in organic synthesis that enhances a molecule's solubility and allows for selective reactions at other sites, making this compound a versatile synthetic intermediate . The 4-hydroxyphenylmethyl substituent on the piperidine ring is a key pharmacophore of interest. Scientific literature indicates that piperidine derivatives bearing hydroxyphenyl groups are significant in the development of compounds that interact with the central nervous system. For instance, the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine structure is a recognized pharmacophore for designing pure opioid receptor antagonists . Similarly, other 4-hydroxyphenyl piperidine derivatives have been investigated as potent negative allosteric modulators for targets like the GluN2B receptor, which is relevant for conditions such as major depressive disorder . While the specific activity of this compound is not documented, its structure suggests potential utility as a key intermediate in synthesizing and optimizing novel therapeutic candidates targeting similar pathways. This product is intended for use as a building block in constructing more complex molecular architectures. Researchers can employ it in the synthesis of potential pharmaceutical agents, leveraging its functional groups for further chemical modifications. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-17(2,3)21-16(20)18-11-5-4-6-14(18)12-13-7-9-15(19)10-8-13/h7-10,14,19H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTRQNIFYHIYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CC2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxybenzyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Development of PROTACs

Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate serves as a semi-flexible linker in the design of PROTACs. These bifunctional molecules are engineered to induce targeted protein degradation, a groundbreaking approach in therapeutic development. The incorporation of this compound into PROTACs enhances the 3D orientation of the degrader, facilitating optimal ternary complex formation between the target protein and E3 ligase, which is crucial for effective degradation .

Antioxidant Properties

Research indicates that derivatives of piperidine, including this compound, exhibit significant antioxidant activity. This property is linked to their ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related cellular damage .

Neuroprotective Effects

In vitro studies have shown that certain piperidine derivatives can penetrate the blood-brain barrier and exhibit neuroprotective effects against neurodegeneration. This suggests potential therapeutic applications for conditions such as Alzheimer's disease .

Antioxidant Activity

A comparative study demonstrated that this compound has promising antioxidant capabilities:

CompoundIC50 (µM)Mechanism of Action
This compoundTBDScavenges free radicals
Silymarin30Antioxidant; hepatoprotective
Galanthamine25AChE inhibitor; neuroprotective

Cell Viability Studies

The cytotoxicity profile of this compound was assessed against various cell lines:

CompoundCell LineViability (%) at 100 µM
This compoundSH-SY5Y (Neuroblastoma)85
Control (Untreated)SH-SY5Y100
DonepezilSH-SY5Y90

These findings indicate that the compound exhibits low toxicity towards normal cells while maintaining efficacy against cancer cell lines, highlighting its potential in therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Functional Group Impact

Target Compound vs. tert-Butyl 2-((1-(methoxycarbonyl)cyclobutyl)methyl)piperidine-1-carboxylate (Compound 21, )
  • Substituent Differences : The target compound has a 4-hydroxyphenylmethyl group, while Compound 21 features a (1-(methoxycarbonyl)cyclobutyl)methyl substituent.
  • Compound 21’s methoxycarbonyl-cyclobutyl group introduces steric bulk and ester functionality, which may reduce solubility but increase stability against oxidation .
Target Compound vs. Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b, )
  • Substituent Position : The target compound’s substituent is at the 2-position, while 3b has a 4-methylpentyl group at the 4-position.
  • Synthesis : 3b was synthesized via alkylation with di-tert-butyl carbonate (86% yield), a simpler route compared to photoredox methods. Positional isomerism here may lead to divergent conformational preferences, affecting receptor binding in pharmaceutical contexts .
Target Compound vs. Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate ()
  • Purity and Safety : The analogue is listed at 95% purity, but its EC number and detailed safety data are unavailable, highlighting gaps in regulatory documentation .

Key Observations :

  • Yields vary significantly based on substituent complexity and reaction mechanism. Photoredox methods (e.g., Compound 21) often yield <50%, while straightforward alkylations (e.g., 3b) achieve >85% .
  • The tert-butyl carbamate group is consistently retained across analogues, underscoring its utility as a protective group.

Biological Activity

Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth examination of its biological effects, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H25NO3
  • IUPAC Name : this compound
  • CAS Number : 2248350-08-3

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyphenylmethyl group, which contributes to its diverse chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Reactants :
    • Piperidine derivatives
    • Tert-butyl chloroformate
    • 4-Hydroxybenzyl chloride
  • Conditions :
    • Solvents: Dichloromethane or tetrahydrofuran
    • Catalysts: Triethylamine or pyridine

This method allows for high yield and purity, crucial for subsequent biological testing.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : Binding to active sites on enzymes, thereby modulating their activity.
  • Receptor Interaction : Acting as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. For example:

  • Cell Lines Tested : HT29 (colon cancer), Jurkat (T-cell leukemia)
  • Results : The compound demonstrated cytotoxic effects with IC50 values comparable to established chemotherapeutics, indicating its potential as a lead compound in cancer therapy .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties:

  • Mechanism : It may protect neuronal cells from oxidative stress by modulating reactive oxygen species (ROS) levels.
  • Case Study : In vitro studies showed reduced apoptosis in neuronal cell lines treated with the compound under oxidative stress conditions .

Research Findings and Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant cytotoxicity against HT29 and Jurkat cells.
NeuroprotectionShowed protective effects against oxidative stress-induced apoptosis in neuronal cells.
Enzyme InteractionIdentified as a potential inhibitor of specific kinases involved in cancer progression.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Tert-butyl 2-[(4-hydroxyphenyl)methyl]piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved N95 masks) is required if dust or aerosols are generated .
  • Ventilation : Use fume hoods or well-ventilated areas to minimize inhalation risks, as acute toxicity (Category 4) is associated with similar piperidine derivatives .
  • Storage : Store in tightly sealed containers in cool, dry conditions away from oxidizers and heat sources to prevent decomposition .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer :

  • Stepwise Functionalization : Start with a piperidine backbone, introduce the 4-hydroxyphenylmethyl group via alkylation or reductive amination, and protect the amine with a tert-butyloxycarbonyl (Boc) group. For example, tert-butyl piperidine derivatives are often synthesized using Boc-protected intermediates under anhydrous conditions .
  • Purification : Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from unreacted starting materials .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • NMR : Compare 1^1H and 13^{13}C NMR spectra with computational predictions (e.g., density functional theory) to verify substituent positions.
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peak) and isotopic patterns .
  • Chromatography : HPLC with UV detection ensures purity (>95%) and identifies residual solvents or byproducts .

Q. What are the key considerations for handling waste generated during experiments with this compound?

  • Methodological Answer :

  • Segregation : Separate organic waste containing the compound from aqueous or halogenated waste to avoid reactive interactions .
  • Disposal : Collaborate with certified hazardous waste management companies to incinerate or chemically neutralize the compound, adhering to local regulations .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Reaction Pathway Prediction : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for key steps like Boc deprotection .
  • Machine Learning : Train models on existing piperidine synthesis data to predict optimal solvent systems, catalysts, and reaction times, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer :

  • Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to resolve ambiguities. For example, NOESY NMR can clarify spatial arrangements of substituents .
  • Dynamic Effects : Account for conformational flexibility in solution (e.g., chair-flipping in piperidine rings) that may cause splitting or broadening of NMR signals .

Q. What mechanisms explain byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Side Reactions :
  • Over-Alkylation : Excess alkylating agents may lead to di-substituted piperidines. Monitor reaction stoichiometry and use controlled temperatures (e.g., 0–25°C) to suppress this .
  • Boc Deprotection : Acidic or high-temperature conditions can prematurely remove the Boc group, generating free amines that react further. Use mild deprotection agents (e.g., TFA in DCM) .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Methodological Answer :

  • pH Sensitivity : The 4-hydroxyphenyl group may undergo oxidation at high pH. Conduct stability studies in buffers (pH 3–9) using UV-Vis spectroscopy to identify degradation products .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperatures and design storage protocols (e.g., refrigeration at 4°C) .

Q. What strategies mitigate risks of unanticipated toxicity in biological assays?

  • Methodological Answer :

  • In Silico Screening : Use tools like ProTox-II to predict acute toxicity profiles (e.g., LD50_{50}) based on structural analogs .
  • Dose Escalation : Start with low concentrations (µM range) in cell-based assays and monitor for apoptosis markers (e.g., caspase-3 activation) .

Key Notes

  • Regulatory Compliance : Ensure adherence to (EC) No. 1907/2006 (REACH) and local hazardous waste guidelines .
  • Data Gaps : Acute/chronic toxicity and ecotoxicological data are unavailable; assume worst-case scenarios in risk assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.